Fluorescent Brightener 1
Description
Fluorescent brighteners (FBs) are synthetic compounds that absorb ultraviolet light (300–400 nm) and re-emit it as visible blue light (400–500 nm), enhancing the brightness and whiteness of materials. These agents are widely used in textiles, paper manufacturing, biological imaging, and antifungal applications due to their unique optical and chemical properties .
Properties
CAS No. |
15339-39-6 |
|---|---|
Molecular Formula |
C7H8O4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with 4-methylphenylbenzoxazole (MPBO) and elemental sulfur in a 1:2–2.5 mass ratio. Under controlled heating (240–270°C), sulfur acts as both a reactant and a cross-linking agent, facilitating the formation of the stilbene backbone through radical-mediated coupling (Figure 1). The exothermic reaction generates hydrogen sulfide (H₂S), necessitating robust gas-scrubbing systems to meet environmental regulations.
Table 1: Optimized Parameters for Sulfur Vulcanization
| Parameter | Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 255–265°C | >260°C reduces H₂S retention |
| MPBO:Sulfur Ratio | 1:2.2 (mass basis) | Excess sulfur lowers purity |
| Reaction Time | 3.5–4.0 hours | Prolonged time increases byproducts |
| Xylene Volume (Desulfurization) | 1.5–2.0 L/kg crude | Reduces residual sulfur to <0.3% |
Desulfurization and Refinement
Post-vulcanization, the crude product undergoes xylene-assisted desulfurization at 120–160°C, followed by centrifugal separation to remove unreacted sulfur and oligomeric byproducts. Final purification employs high-boiling solvents such as 1,2,4-trichlorobenzene (130°C, 20 min), achieving a 91.4% yield with 98.6% HPLC purity. Alternative refining agents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are used for specialty-grade OB-1 requiring ultralow metal-ion content.
Azole-Aldehyde Condensation Pathway
The azole-aldehyde method, though less common industrially, offers advantages in raw material accessibility and reduced H₂S emissions. This route involves two sequential reactions: boric acid-catalyzed cyclization and stilbene coupling .
Cyclization of 2-Benzooxazolone and p-Methylbenzoic Acid
In the first step, 2-benzooxazolone reacts with p-methylbenzoic acid in a diphenyl ether solvent at 170–220°C. Boric acid (2–5 wt%) catalyzes the formation of 4-(methylphenyl)benzoxazole (MPBO) via dehydration, achieving 93.4% yield at 200°C with 10-hour residence time.
Critical Considerations:
Stilbene Coupling and Byproduct Management
The MPBO intermediate undergoes oxidative coupling using sulfur or thiourea derivatives at 240–270°C. Unlike the vulcanization method, this stage produces fewer sulfur-containing byproducts but requires precise temperature control to avoid dimerization. Post-reaction refining with trichlorobenzene removes unconjugated isomers, yielding OB-1 with a blue-white fluorescence spectrum (λₑₓ 365 nm, λₑₘ 435 nm).
Phase Differentiation: Green vs. Yellow OB-1
Commercial OB-1 exists in two phases differentiated by spectral characteristics and crystal morphology:
Table 2: Phase-Specific Properties and Synthesis Conditions
| Property | Green Phase | Yellow Phase |
|---|---|---|
| Dominant Synthesis Route | Sulfur Vulcanization | Azole-Aldehyde Condensation |
| λₑₘ (nm) | 435 ± 2 | 428 ± 3 |
| CIE Whiteness Index | 160–165 | 150–155 |
| Typical Applications | PVC, PET fibers | Polyolefins, ABS |
The green phase, favored in Asian markets, is produced via extended vulcanization (4–5 hours) with excess sulfur, promoting a bathochromic shift. In contrast, the yellow phase arises from shorter reaction times (3–3.5 hours) and lower sulfur ratios, yielding a warmer white tone preferred in European packaging.
Industrial Case Study: Large-Scale OB-1 Production
A 2023 operational analysis of a Chinese plant (10,000 t/year capacity) revealed the following benchmarks for sulfur vulcanization:
Chemical Reactions Analysis
Types of Reactions: Fluorescent Brightener 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of optically inactive cis-stilbenes.
Reduction: Reduction of nitro groups to amines is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly with cyanuric chloride and amines or alcohols.
Common Reagents and Conditions:
Oxidation: Oxygen in the air can degrade the compound.
Reduction: Sodium hypochlorite and diethylene glycol are commonly used.
Substitution: Cyanuric chloride and various amines or alcohols are used under controlled conditions.
Major Products: The major products formed from these reactions include various stilbene derivatives and triazine-based compounds .
Scientific Research Applications
Applications in Household Detergents
Usage Patterns:
- More than 90% of FWA-1 is employed in household detergents.
- Typical concentrations range from 0.05% to 0.15% .
Functionality:
- FWA-1 enhances the brightness of fabrics by absorbing UV light and re-emitting it as visible light.
- It is particularly effective on cotton fabrics due to its affinity for cellulosic fibers .
Industrial Applications
FWA-1 is also utilized in various industrial applications beyond household detergents:
| Application Area | Usage Percentage | Description |
|---|---|---|
| Textiles | <10% | Used in textile finishing processes to improve fabric appearance. |
| Paper Manufacturing | <10% | Enhances the brightness of paper products, improving visual quality. |
| Plastics | Minor use | Incorporated into plastic products to enhance aesthetics and reduce yellowing. |
Biological Applications
Fluorescent brighteners like FWA-1 are used in biological research for various applications:
- Microbial Labeling:
- Environmental Monitoring:
Case Studies
Case Study 1: Environmental Impact Assessment
A study evaluated the environmental fate of FWA-1 during its production and usage phases. The findings indicated that while FWA-1 has low acute toxicity, it poses potential risks due to its persistence in aquatic environments and the possibility of bioaccumulation .
Case Study 2: Efficacy in Textile Processing
Research demonstrated that the application of FWA-1 significantly improved the whiteness index of cotton fabrics compared to untreated samples. The study highlighted the compound's efficiency in achieving desired aesthetic qualities without compromising fabric integrity .
Toxicological Profile
FWA-1 has been assessed for its toxicological properties:
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Diversity
Fluorescent brighteners vary significantly in structure, which dictates their applications:
- Stilbene-based FBs: Compounds like FB28 (4,4'-diamino-2,2'-stilbenedisulfonic acid derivatives) bind to β-glucans and chitin, making them effective in fungal spore detection .
- Polymeric FBs: A novel polymeric FB synthesized from 4,4'-diamino-stilbene-2,2'-disulfonic acid-triazine exhibits superior light stability and paper-sizing performance compared to its monomeric counterpart .
- Oxazole-based FBs : OB-1, an oxazole derivative, is optimized for polyester fabric whitening due to its high UV absorption and emission efficiency .
Performance Metrics
- Antifungal Activity : FB220 (structurally similar to FB28) showed 10-fold reduced efficacy compared to Calcofluor White (CFW) against Trichophyton rubrum (MIC₈₀ 2.87 mg/mL for CFW vs. 22.92 mg/mL for FB220). Modifications at the R2 position (e.g., sulfate groups) reduced activity, highlighting the importance of hydrogen bonding and steric effects .
- Staining Efficiency: FB28 requires only 1 μg/mL and 1 minute to stain Nosema bombycis spores, outperforming Hoechst 33258 and DAPI in speed and sensitivity .
- Brightening Performance : Liquid FB PL-1 achieved 97.06% ISO brightness on paper pulp, surpassing powder FB VBL in cost-effectiveness and efficacy .
Table 2: Comparative Performance Data
Limitations and Trade-offs
- Solubility Issues: Non-stilbene FB135 showed poor water solubility, limiting its antifungal utility .
- Formulation Differences : Liquid FBs (e.g., PL-1) outperform powdered variants in brightness but require stabilization to prevent degradation .
- Environmental Sensitivity : Fluorescent ligands (e.g., N1–N3) exhibit reduced brightness in polar solvents, restricting their use in aqueous environments .
Q & A
Q. How can the chemical structure of Fluorescent Brightener 1 (FWA-1) be accurately characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- Employ nuclear magnetic resonance (NMR) to resolve aromatic protons and substituents in the stilbene backbone, focusing on coupling patterns for stereochemical confirmation .
- Use high-resolution mass spectrometry (HR-MS) to verify molecular weight and fragmentation patterns, comparing results with analogs like C.I. Fluorescent Brightener 220 (CAS 16470-24-9) .
- Supplement with UV-Vis spectroscopy to correlate absorption maxima (e.g., ~350 nm) with π→π* transitions in conjugated systems .
Q. What standardized protocols exist for evaluating the photostability of Fluorescent Brightener 1 under controlled UV exposure?
Methodological Answer:
- Design experiments using xenon-arc lamps to simulate solar UV irradiation (e.g., 300–400 nm) with irradiance calibrated to 0.35 W/m² .
- Monitor degradation via HPLC-DAD to quantify parent compound loss and photoproduct formation. Include control samples shielded from UV to isolate photolysis effects .
- Calculate half-life () using first-order kinetics and compare with structural analogs (e.g., Fluorescent Brightener 220) to assess relative stability .
Q. How can researchers optimize fluorescence quantum yield measurements for Fluorescent Brightener 1 in heterogeneous matrices?
Methodological Answer:
- Use integrating sphere setups paired with monochromators to account for light scattering in colloidal or solid-phase systems .
- Normalize data against reference dyes (e.g., quinine sulfate) and validate with time-resolved fluorescence spectroscopy to distinguish matrix-induced quenching from intrinsic properties .
Advanced Research Questions
Q. What molecular mechanisms explain fluorescence quenching of Fluorescent Brightener 1 in high-ionic-strength environments?
Methodological Answer:
- Conduct molecular dynamics simulations to model counterion interactions with sulfonate groups, correlating with experimental quenching data from fluorimetry .
- Perform isothermal titration calorimetry (ITC) to quantify binding constants between FWA-1 and metal ions (e.g., Ca²⁺, Mg²⁺) in aqueous solutions .
Q. How does the environmental fate of Fluorescent Brightener 1 differ from its analogs in aquatic systems, particularly regarding bioaccumulation potential?
Methodological Answer:
- Apply EUSES modeling (as per EU risk assessment frameworks) to predict regional PEC/PNEC ratios, incorporating log and biodegradation data from OECD 301F tests .
- Compare bioaccumulation factors (BAFs) of FWA-1 with Fluorescent Brightener 220 using radiolabeled tracers in zebrafish (Danio rerio) models .
Q. What computational strategies can predict the solvatochromic shifts of Fluorescent Brightener 1 in non-aqueous solvents?
Methodological Answer:
- Use density functional theory (DFT) with polarizable continuum models (PCM) to simulate solvent effects on excited-state dipole moments .
- Validate predictions against experimental emission spectra in solvents of varying polarity (e.g., ethanol, dimethylformamide) .
Data Contradiction and Synthesis
Q. How should researchers resolve discrepancies in reported quantum yield values for Fluorescent Brightener 1 across studies?
Methodological Answer:
Q. What experimental evidence supports or refutes the hypothesis that Fluorescent Brightener 1 undergoes triplet-state-mediated photodegradation?
Methodological Answer:
- Perform nanosecond transient absorption spectroscopy to detect triplet-state lifetimes and correlate with ROS (reactive oxygen species) generation rates .
- Compare degradation pathways in aerated vs. deoxygenated solutions to isolate oxygen-dependent mechanisms .
Research Design and Frameworks
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on Fluorescent Brightener 1?
Methodological Answer:
Q. What gaps in the mechanistic understanding of Fluorescent Brightener 1’s fluorescence anisotropy warrant further study?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
